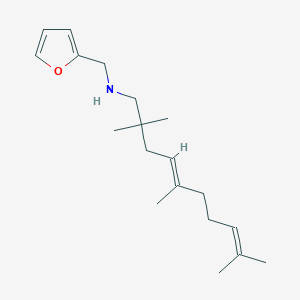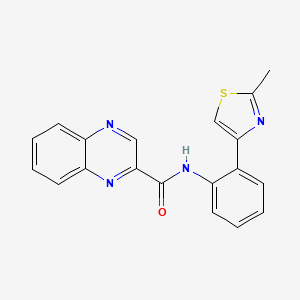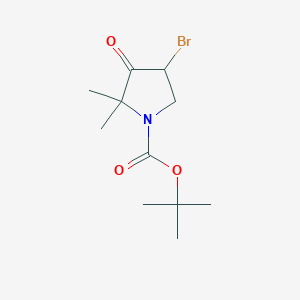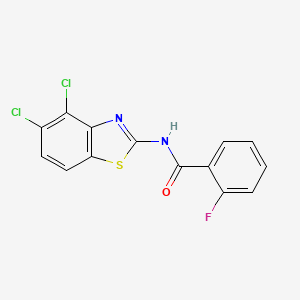
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C14H7Cl2FN2OS and its molecular weight is 341.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Properties
- Antitumor Benzothiazoles : Research on benzothiazole derivatives, such as 2-(4-aminophenyl)benzothiazoles, has shown potent and selective antitumor properties. These compounds are highlighted for their ability to selectively inhibit cancer cell lines, including breast, lung, and colon cancer cells, without significantly affecting non-malignant cells. The modifications on the benzothiazole nucleus, including fluorine substitution, have been focused on overcoming metabolic inactivation and enhancing antitumor activity (Mortimer et al., 2006; Hutchinson et al., 2002).
Antimicrobial Activity
- Antimicrobial Applications : Benzothiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated promising activity against a range of microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms has been noted to enhance antimicrobial efficacy in certain structures (Desai et al., 2013; Anuse et al., 2019).
Synthetic Methodologies
- Synthetic Approaches : The synthesis of fluorobenzamide derivatives, including methods for introducing fluorine and other substituents into the benzamide and benzothiazole scaffolds, has been a focus of research. These synthetic strategies are crucial for the development of novel compounds with potential therapeutic applications. Studies have detailed methodologies for achieving high yields and specific substitution patterns, which are integral to exploring the chemical space around these motifs (Xu et al., 2013; Křupková et al., 2013).
Molecular Docking and Photovoltaic Efficiency
- Molecular Docking and Solar Cell Applications : Some studies have extended beyond the pharmacological scope to investigate the potential of benzothiazole derivatives in other fields, such as their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies of these compounds have provided insights into their interactions with biological targets, offering a foundation for designing more effective therapeutic agents and exploring their use in renewable energy applications (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-10-12(11(8)16)18-14(21-10)19-13(20)7-3-1-2-4-9(7)17/h1-6H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQVCKNCHDGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2976731.png)
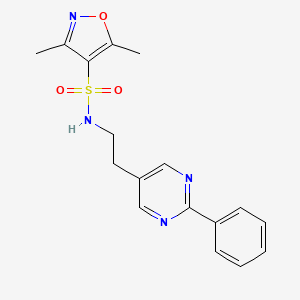
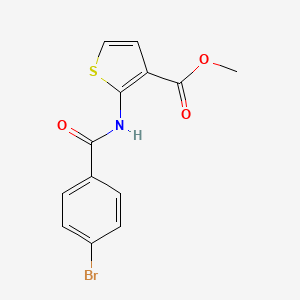
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)



![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)
![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)
